molecular formula C27H37O3P B1604068 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl CAS No. 1000171-05-0

2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl

Cat. No.: B1604068
CAS No.: 1000171-05-0
M. Wt: 440.6 g/mol
InChI Key: NTHFAYYJLKWDAE-UHFFFAOYSA-N
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Description

2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl: is a phosphine ligand commonly used in various catalytic reactions. It is known for its stability and effectiveness in facilitating cross-coupling reactions, particularly those involving palladium catalysts. The compound has the molecular formula C27H37O3P and a molecular weight of 440.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl typically involves the reaction of 2,4,6-trimethoxybiphenyl with dicyclohexylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as potassium tert-butoxide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is primarily involved in cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling
  • Heck Reaction
  • Sonogashira Coupling
  • Stille Coupling
  • Negishi Coupling
  • Buchwald-Hartwig Cross Coupling
  • Hiyama Coupling

Common Reagents and Conditions: These reactions typically involve palladium catalysts and are carried out under inert atmosphere conditions. Solvents such as THF, toluene, or dimethylformamide (DMF) are commonly used. Bases like potassium carbonate or cesium carbonate are often employed to facilitate the reactions .

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is widely used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its effectiveness in cross-coupling reactions makes it a valuable tool for constructing complex molecular architectures .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in facilitating the formation of biaryl structures is crucial for the development of new pharmaceuticals .

Industry: In the industrial sector, 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is employed in the production of fine chemicals, agrochemicals, and materials science. Its ability to catalyze efficient and selective reactions makes it an important component in various manufacturing processes .

Comparison with Similar Compounds

Comparison: 2’-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl is unique due to the presence of three methoxy groups on the biphenyl backbone, which can influence its electronic properties and steric hindrance. This can result in different reactivity and selectivity profiles compared to other similar phosphine ligands. For example, XPhos, with its triisopropyl groups, may offer different steric and electronic effects, making it suitable for different catalytic applications .

Properties

IUPAC Name

dicyclohexyl-[2-(2,4,6-trimethoxyphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37O3P/c1-28-20-18-24(29-2)27(25(19-20)30-3)23-16-10-11-17-26(23)31(21-12-6-4-7-13-21)22-14-8-5-9-15-22/h10-11,16-19,21-22H,4-9,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHFAYYJLKWDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635835
Record name Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000171-05-0
Record name Dicyclohexyl(2',4',6'-trimethoxy[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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